molecular formula C10H7F2NO B8799609 1,7-Difluoro-6-methoxyisoquinoline

1,7-Difluoro-6-methoxyisoquinoline

Cat. No.: B8799609
M. Wt: 195.16 g/mol
InChI Key: FVJLUGCPWSWNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Difluoro-6-methoxyisoquinoline is a fluorinated isoquinoline derivative characterized by fluorine substitutions at positions 1 and 7, and a methoxy group at position 5. The introduction of fluorine atoms enhances metabolic stability and lipophilicity, which can improve bioavailability and target binding compared to non-fluorinated analogs . The methoxy group at position 6 may contribute to electronic effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

1,7-difluoro-6-methoxyisoquinoline

InChI

InChI=1S/C10H7F2NO/c1-14-9-4-6-2-3-13-10(12)7(6)5-8(9)11/h2-5H,1H3

InChI Key

FVJLUGCPWSWNMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Isoquinoline Derivatives

Structural and Functional Group Analysis

The table below compares 1,7-difluoro-6-methoxyisoquinoline with structurally related compounds, focusing on substituent patterns and biological implications:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Notable Properties/Activities Reference ID
This compound F (1,7); OCH₃ (6) Fluorine, Methoxy ~207.16 Enhanced lipophilicity, metabolic stability -
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline OCH₃ (6,7); CH₃ (1) Methoxy, Methyl ~221.25 Antitumor activity (in vitro models)
7-Hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide OH (7); OCH₃ (6); N-oxide Hydroxy, Methoxy, N-oxide ~237.25 Structural complexity, oxygen sensitivity
6-(3,4,5-Trimethoxyphenyl)-hexahydro-[1,4]dioxino[2,3-g]isoquinoline Trimethoxyphenyl; dioxane ring Aromatic, Trifluoroacetate ~485.39 Antitumor activity (cell line assays)

Key Differences and Implications

Substituent Effects on Bioactivity Fluorine vs. Methoxy/Hydroxy Groups: Fluorine’s electronegativity and small atomic radius in this compound enhance membrane permeability and resistance to oxidative metabolism compared to methoxy- or hydroxy-substituted analogs like 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline .

Synthetic Complexity Fluorination at positions 1 and 7 in this compound requires specialized reagents (e.g., Selectfluor® or DAST), whereas methoxy or hydroxy groups are introduced via simpler alkylation or oxidation steps, as seen in and .

Antitumor Activity Compounds with bulkier substituents, such as the trimethoxyphenyl group in 6-(3,4,5-trimethoxyphenyl)-hexahydro-[1,4]dioxino[2,3-g]isoquinoline, exhibit pronounced antitumor activity due to enhanced tubulin binding. In contrast, the fluorinated compound’s smaller substituents may favor kinase inhibition or DNA intercalation mechanisms .

Research Findings and Trends

Metabolic Stability Fluorinated isoquinolines demonstrate prolonged half-lives in hepatic microsome assays compared to methoxy- or hydroxy-substituted derivatives, attributed to fluorine’s resistance to cytochrome P450-mediated oxidation .

Electrochemical Properties The electron-withdrawing fluorine atoms in this compound reduce the electron density of the aromatic ring, altering redox potentials and reactivity in catalytic applications.

Biological Selectivity While trimethoxyphenyl-substituted isoquinolines show broad-spectrum antitumor activity, fluorinated derivatives may target specific pathways (e.g., topoisomerase inhibition) with reduced off-target effects .

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